molecular formula C15H16N4O5S B2507157 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034565-09-6

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2507157
CAS No.: 2034565-09-6
M. Wt: 364.38
InChI Key: PVTIAUFJSKUEFI-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1-methyl-1H-pyrazole-4-sulfonamide core linked to a phenylethyl group substituted with a 2,4-dioxooxazolidin-3-yl moiety. The oxazolidinone ring (a 5-membered lactam with two ketone groups) may enhance binding affinity to proteins, while the phenyl group contributes to lipophilicity .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c1-18-8-12(7-16-18)25(22,23)17-13(11-5-3-2-4-6-11)9-19-14(20)10-24-15(19)21/h2-8,13,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTIAUFJSKUEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, known for their diverse biological activities. Pyrazole and sulfonamide moieties have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H16N4O4S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4\text{S}

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with carbonyl compounds followed by sulfonamide coupling. Recent studies have optimized reaction conditions to enhance yields and purity, which is crucial for subsequent biological evaluations .

Antiproliferative Activity

Research has shown that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated multiple derivatives against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives demonstrated half-maximal inhibitory concentration (IC50) values in the micromolar range, suggesting promising anticancer potential .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

Compound IDIC50 (µM)Cell Line
MR-S1-135.2U937
MR-S1-512.3U937
MR-S1-198.7A549

Antibacterial and Antifungal Activity

Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties. The compound under study has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as various fungal pathogens. The mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)
MR-S1-13Staphylococcus aureus15
MR-S1-5Escherichia coli12
MR-S1-19Candida albicans14

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate synthesis pathways. Pyrazoles can also modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where this compound was included. This study highlighted its superior activity compared to other derivatives in terms of both antiproliferative effects and antimicrobial efficacy .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been extensively studied for their ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, which are crucial for folate synthesis in bacteria .

Anticancer Potential

The presence of the dioxooxazolidinone moiety suggests potential interactions with biological targets involved in tumorigenesis. Research has shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of pyrazole derivatives and their sulfonamide counterparts:

  • Antifungal Activity: A study synthesized novel sulfonamide derivatives that demonstrated potent antifungal activity against various strains of Candida, outperforming standard treatments like fluconazole .
  • Dual Enzyme Inhibition: Research on N-sulfonamide derivatives indicated their ability to inhibit both DHPS and DHFR enzymes simultaneously, showcasing their potential as dual-action antimicrobial agents .
  • Cytotoxicity Studies: Investigations into the cytotoxic effects of similar compounds revealed that while some exhibited low cytotoxicity against human fibroblast cell lines, others showed promising results against cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound C₁₅H₁₆N₄O₅S 388.38 (calc.) 1-Methylpyrazole-4-sulfonamide + N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)
N-(2-Hydroxyethyl)-1H-Pyrazole-4-Sulfonamide C₅H₉N₃O₃S 191.21 Hydroxyethyl substituent on sulfonamide; simpler pyrazole core
N-(2-(2,4-Dioxooxazolidin-3-yl)-1-Phenylethyl)-1-(Methylsulfonyl)Piperidine-4-Carboxamide C₁₈H₂₃N₃O₆S 409.50 Piperidine-4-carboxamide + methylsulfonyl group
N-(4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Phenyl)-1-Methyl-1H-Pyrazole-4-Sulfonamide C₁₆H₁₉N₄O₄S 350.40 Methoxy-phenyl-pyrrolidinone substituent
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide C₂₈H₂₃F₂N₅O₃ 589.10 (M++1) Chromenone and pyrazolopyrimidine core; fluorophenyl groups

Structural Analysis

Core Sulfonamide and Pyrazole Moieties: The target compound and analogs share the 1-methyl-1H-pyrazole-4-sulfonamide scaffold, which is critical for interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases, FtsZ proteins) . The hydroxyethyl analog () lacks the phenylethyl and oxazolidinone groups, resulting in lower molecular weight (191.21 vs. 388.38) and reduced lipophilicity .

Substituent Variations: Oxazolidinone vs. Piperidine/Pyrrolidinone: The target compound’s 2,4-dioxooxazolidin-3-yl group may enhance hydrogen bonding to proteolytic enzymes compared to the piperidine-carboxamide () or pyrrolidinone () substituents. Aromatic Groups: The phenylethyl group in the target compound increases hydrophobicity, which could improve membrane permeability relative to the methoxy-phenyl group in . Fluorophenyl substituents in ’s compound may enhance metabolic stability .

Pharmacological Implications: While direct pharmacological data for the target compound are unavailable, structurally related sulfonamides exhibit activity against bacterial FtsZ proteins (involved in cell division) and mycobacterial DprE1 (a decaprenylphosphoryl-β-D-ribose oxidase) .

Research Findings and Functional Insights

  • Binding Affinity: Molecular docking studies (e.g., MetaPocket predictions in ) suggest that sulfonamide derivatives with bulkier substituents (e.g., piperidine-carboxamide in ) occupy larger binding pockets, whereas the oxazolidinone group may favor interactions with polar residues .
  • Solubility and Bioavailability: The hydroxyethyl analog () demonstrates higher aqueous solubility due to its polar substituent, whereas the target compound’s phenyl and oxazolidinone groups balance lipophilicity and polarity .
  • Synthetic Complexity: The chromenone-containing compound () requires multi-step synthesis involving Suzuki-Miyaura coupling, highlighting the trade-off between structural complexity and synthetic feasibility .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide to ensure high yield and purity?

  • Methodological Answer: Key parameters include precise control of reaction temperature (typically 60–80°C for sulfonamide coupling), solvent selection (polar aprotic solvents like DMF or DMSO enhance solubility of intermediates), and pH modulation (neutral to slightly basic conditions prevent premature hydrolysis). Step-wise monitoring via 1H^1H-NMR after each synthetic step ensures intermediate integrity, while final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Reaction progress can be tracked using thin-layer chromatography (TLC) with UV visualization .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound post-synthesis?

  • Methodological Answer: A combination of 1H^1H-NMR (for proton environment analysis), 13C^{13}C-NMR (to confirm carbon骨架), and high-resolution mass spectrometry (HRMS; for molecular ion verification) is critical. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1300 cm1^{-1}). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What are the standard protocols for evaluating the in vitro biological activity of sulfonamide-containing compounds like this one?

  • Methodological Answer: High-throughput screening (HTS) against target enzymes (e.g., carbonic anhydrase or kinase panels) using fluorescence-based assays is standard. Dose-response curves (IC50_{50} determination) should be performed in triplicate, with controls for non-specific binding (e.g., bovine serum albumin). Cellular assays (e.g., viability via MTT) validate membrane permeability and cytotoxicity .

Q. What solvent systems are most compatible with the sulfonamide and oxazolidinone moieties during purification?

  • Methodological Answer: Dichloromethane (DCM)/methanol mixtures (9:1 v/v) effectively dissolve sulfonamide intermediates without degrading oxazolidinone rings. For column chromatography, silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) separates polar byproducts. Avoid strongly acidic conditions to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. Reaction path searches using nudged elastic band (NEB) methods identify transition states for sulfonamide coupling or oxazolidinone ring-opening. Solvent effects are modeled via implicit solvation (e.g., PCM) to optimize reaction conditions .

Q. What methodologies are employed to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer: Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) clarifies mechanism-specific effects. Meta-analysis of assay conditions (e.g., buffer ionic strength, redox potential) identifies confounding variables. Molecular dynamics simulations (50–100 ns trajectories) assess target flexibility in different environments .

Q. How can Quantitative Structure-Activity Relationship (QSAR) models improve the bioactivity of derivatives?

  • Methodological Answer: Develop 3D-QSAR models using CoMFA or CoMSIA, incorporating descriptors like LogP, polar surface area, and H-bond acceptor/donor counts. Validate with leave-one-out cross-validation (q2^2) and external test sets. Prioritize derivatives with predicted ΔpIC50_{50} >1.0 vs. parent compound .

Q. What experimental strategies are recommended for analyzing unexpected byproducts during synthesis?

  • Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) identifies byproduct molecular weights. Preparative HPLC isolates impurities for structural elucidation via 2D NMR (e.g., HSQC, HMBC). Kinetic studies under varied temperatures/pH trace byproduct formation pathways .

Q. How do electronic effects of substituents on the phenyl ring influence stability under acidic conditions?

  • Methodological Answer: Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) para to the sulfonamide enhance stability by reducing electron density on the sulfonyl group, minimizing protonation. Accelerated stability testing (40°C/75% RH for 4 weeks) quantifies degradation rates. Hammett σ constants correlate substituent effects with degradation kinetics .

Q. What are the best practices for designing a SAR study focusing on the pyrazole-sulfonamide core?

  • Methodological Answer:
    Systematically substitute pyrazole N-methyl with bulkier groups (e.g., isopropyl, cyclopropyl) to probe steric effects. Introduce bioisosteres (e.g., triazoles) for sulfonamide replacements. Use parallel synthesis (96-well plates) for rapid analog generation. Pair structural data (XRD) with activity cliffs to identify critical interactions .

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